![molecular formula C12H9NO2S4 B12881989 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione CAS No. 250687-27-5](/img/structure/B12881989.png)
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione is a heterocyclic compound that features a unique structure combining a pyrrole ring with a dithiolo moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione typically involves a phosphite-mediated cross-coupling reaction. One common method includes the reaction between 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrol-2-one and corresponding heterocyclic 1,3-dithiole-2-thione derivatives . The reaction is carried out in neat triethylphosphite at elevated temperatures (around 140°C) for several hours. After the reaction, the product is precipitated by adding methanol and purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers
Wirkmechanismus
The mechanism of action of 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione involves its ability to participate in redox reactions due to the presence of sulfur atoms. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-tosyl-5H-[1,3]dithiolo[4,5-c]furan-2-thione
- 5-tosyl-5H-[1,3]dithiolo[4,5-b]pyrazine-2-thione
- 4,6-dimethyl-5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione
Uniqueness
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione is unique due to its specific combination of a pyrrole ring with a dithiolo moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the field of organic electronics and materials science .
Eigenschaften
CAS-Nummer |
250687-27-5 |
|---|---|
Molekularformel |
C12H9NO2S4 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
5-(4-methylphenyl)sulfonyl-[1,3]dithiolo[4,5-c]pyrrole-2-thione |
InChI |
InChI=1S/C12H9NO2S4/c1-8-2-4-9(5-3-8)19(14,15)13-6-10-11(7-13)18-12(16)17-10/h2-7H,1H3 |
InChI-Schlüssel |
YRNOUGLMITUOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C3C(=C2)SC(=S)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


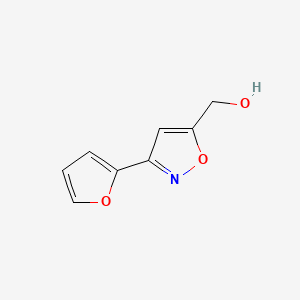

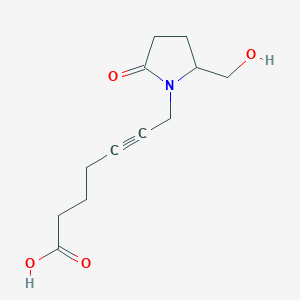
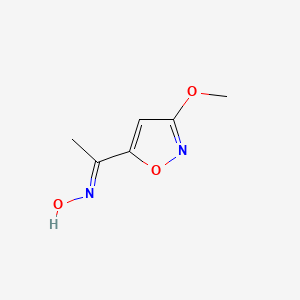
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
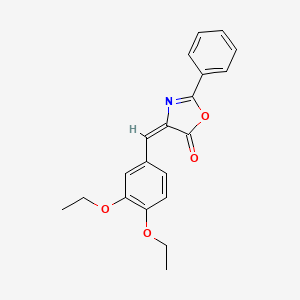
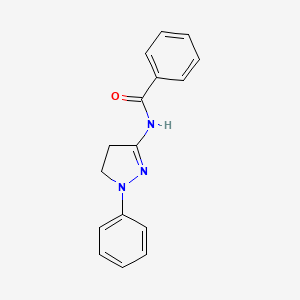
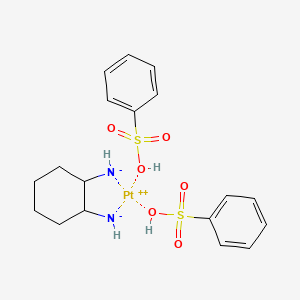

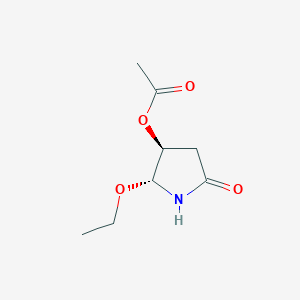
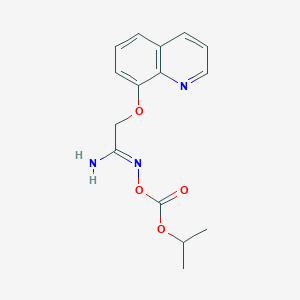

![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)

